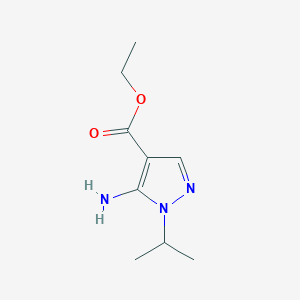

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is an organic compound with the molecular formula C9H15N3O2. It belongs to the class of pyrazole derivatives, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of an ethyl ester group, an amino group, and an isopropyl group attached to the pyrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or distillation techniques to ensure high purity and yield . Safety measures are crucial during production due to the potential toxicity and flammability of the reagents involved.

Analyse Chemischer Reaktionen

Diazotization and Amino Group Elimination

The primary amino group (-NH₂) at the 5-position undergoes diazotization, forming a diazonium salt intermediate. This reaction is typically carried out using nitrous acid (HNO₂) in acidic conditions . The diazonium salt can then undergo elimination reactions, such as deamination, to form substituted pyrazole derivatives. For example, elimination of the amino group yields ethyl 1-isopropyl-1H-pyrazole-4-carboxylate, a precursor for agricultural chemicals .

Reaction Conditions

| Reaction Type | Reagents | Conditions | Yield |

|---|---|---|---|

| Diazotization | HNO₂, HCl | 0–5°C | - |

| Elimination | NaNO₂, H₂SO₄ | Aqueous, acidic | Up to 47% |

Hydrolysis of the Ester Group

The ethyl ester group (-COOEt) can be hydrolyzed to a carboxylic acid (-COOH) using strong bases like lithium hydroxide (LiOH) in ethanol or methanol. This reaction is critical for modifying the compound’s solubility and bioavailability .

Reaction Details

-

Mechanism : Nucleophilic attack by OH⁻ on the ester carbonyl, followed by elimination of ethanol .

-

Conditions : Refluxing with LiOH in ethanol/methanol for 2–17 hours .

Table: Hydrolysis Yield and Conditions

| Starting Material | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Ethyl ester | LiOH | Ethanol | 2.5h | 95% |

Tautomerism and Reactivity

The compound exists in equilibrium between the 3- and 5-aminopyrazole tautomers. The 5-tautomer is more reactive, particularly in cyclization reactions due to enhanced nucleophilicity of the exocyclic amino group . This tautomerism influences its participation in reactions with dielectrophiles (e.g., aldehydes, ketones) to form fused heterocycles like pyrazolo[1,5-a]pyrimidines .

Key Implications

-

Cyclization : The 5-tautomer reacts with dielectrophiles to form condensed rings.

-

Enzyme Inhibition : Tautomerism may modulate interactions with biological targets .

Nucleophilic Substitution

The amino group (-NH₂) can act as a nucleophile, undergoing substitution reactions with electrophiles (e.g., alkyl halides, acyl chlorides). This reactivity is exploited in synthesizing derivatives with enhanced lipophilicity or bioactivity.

Example Reaction

-

Reagent : Alkyl halides (e.g., methyl iodide).

-

Conditions : Basic medium (e.g., triethylamine in ethanol).

Cyclization to Larger Heterocycles

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate participates in cyclization reactions to form pyrazolo[1,5-a]pyrimidines. This occurs via intramolecular nucleophilic attack by the amino group on a dielectrophilic partner (e.g., aldehydes or ketones) . The reaction is influenced by the tautomerism discussed above.

-

Mechanism : Formation of a five-membered ring fused to the pyrazole core.

-

Applications : Potential in medicinal chemistry for targeting kinase enzymes .

Reduction and Oxidation

While not explicitly detailed in the provided sources, pyrazole derivatives generally undergo reduction (e.g., of nitro groups) and oxidation (e.g., of alcohols to ketones). For this compound, the carboxylate group could be reduced to a primary alcohol using reagents like LiAlH₄.

Research Findings and Trends

-

Biological Activity : Pyrazole derivatives often exhibit anti-inflammatory, antimicrobial, and anticancer properties . The isopropyl substituent enhances lipophilicity, potentially improving drug-like properties.

-

Synthetic Versatility : The compound serves as a precursor for agricultural chemicals and pharmaceuticals, highlighting its utility in diverse applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is explored for its potential as a pharmaceutical intermediate. It has been investigated for various biological activities, particularly:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit significant inhibitory activity against several cancer cell lines, including lung and gastric cancers. For example, studies have reported IC50 values ranging from 19 to 73 nM against specific cancer cell lines .

- Antimicrobial Activity : The compound has shown promise as a bioactive molecule with antimicrobial properties, making it a candidate for further development in treating infections .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Its structural features allow it to be modified into herbicides or fungicides, contributing to agricultural productivity and pest control strategies.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for the creation of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthesizing novel compounds with desired properties.

Uniqueness

The presence of the isopropyl group in this compound imparts distinct steric and electronic properties compared to similar compounds, influencing both its reactivity and biological activity.

Anticancer Research

A study published in a reputable journal demonstrated that derivatives of this compound exhibited potent anticancer effects against multiple cancer cell lines. The findings suggest that these compounds could be further developed into effective anticancer agents due to their selective activity and low toxicity profiles .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition at low concentrations, supporting its potential as an effective antimicrobial agent .

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile compared to similar compounds .

Biologische Aktivität

Ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 197.2348 g/mol. The compound features a pyrazole ring, characterized by the presence of an ethyl ester at the carboxylic acid position, an isopropyl group at the 1-position, and an amino group at the 5-position. This unique structure contributes to its pharmacological profile and biological activity .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity against various bacterial strains. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

This compound also shows anti-inflammatory properties . The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases. Research focusing on its mechanism indicates that it may modulate pathways involved in inflammation, although detailed studies are necessary to elucidate these mechanisms fully .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly dihydroorotate dehydrogenase (DHODH), which is a validated target in malaria treatment. Preliminary findings suggest that this compound may exhibit inhibitory effects on DHODH, offering insights into its potential as an antimalarial agent .

The biological activity of this compound is believed to stem from its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to various pharmacological effects .

Research Findings and Case Studies

A summary of recent studies exploring the biological activity of this compound is presented below:

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-propan-2-ylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSRMXPYRMMISS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628207 | |

| Record name | Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1759-24-6 | |

| Record name | Ethyl 5-amino-1-(propan-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.